1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, involves several key steps, often starting from simple carbonyl compounds. For example, (1-methyl-1H-imidazol-2-yl) methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods highlight the versatility of imidazole synthesis, allowing for the introduction of various functional groups, including the methanol group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, such as 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, is characterized by the presence of weak intramolecular hydrogen bonds and π–π stacking interactions. These interactions play a significant role in the stabilization of the compound's crystal structure, as observed in related compounds (Hu & Chen, 2015).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including oxidation and condensation with amines to form imines and bisimines. These reactions are pivotal in modifying the chemical structure and properties of imidazole compounds for specific applications (Pařík & Chlupatý, 2014).
Physical Properties Analysis
The physical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and related compounds, such as vapor pressures and enthalpies of vaporization, have been measured to understand their behavior in different conditions. Such properties are essential for the application of these compounds in various fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are influenced by their functional groups and substituents. These properties determine the compound's reactivity, stability, and application potential in synthesis and pharmaceutical development. For instance, the reaction of imidazole compounds with nitric oxide can lead to the formation of novel oxadiazoles, demonstrating the chemical versatility of the imidazole ring (Bohle & Perepichka, 2009).
Scientific Research Applications
Imidazole and its derivatives have a wide range of applications in various scientific fields . Here are some of the key areas:
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Medicine and Pharmacology
- Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .
- The synthesis of these derivatives often involves multicomponent reactions conducted under different conditions .
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Agriculture
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Synthetic Chemistry and Industry
- Imidazole derivatives find applications in synthetic chemistry and industry . They are used in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs) .
- Various methods are used for the synthesis of substituted imidazoles, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
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Functional Materials and Catalysis
properties
IUPAC Name |
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBPOOTFCZRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074821 | |
Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
CAS RN |
13682-32-1 | |
Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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